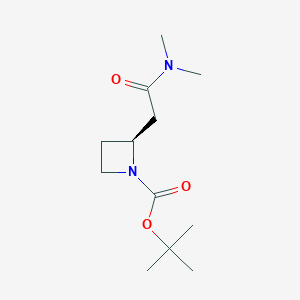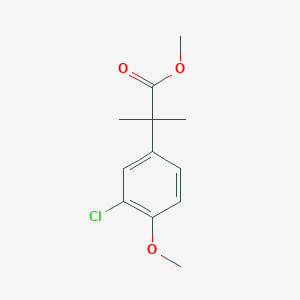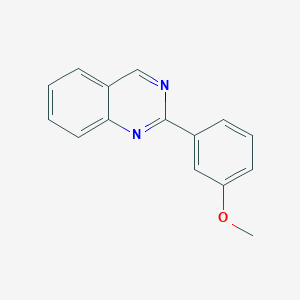
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate typically involves the use of azetidine precursors and tert-butyl protecting groups. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require specific reaction conditions and catalysts.
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale cycloaddition reactions and subsequent purification steps. The use of metalated azetidines and practical C(sp3)–H functionalization techniques are also employed to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are common, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its azetidine ring. The ring strain and embedded nitrogen atom facilitate bond cleavage and functionalization, making it a versatile intermediate in various chemical reactions . The compound’s effects are mediated through pathways involving nucleophilic attack and electrophilic substitution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring analogue with similar ring strain and reactivity.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain but less stability.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific tert-butyl protecting group and dimethylamino substituent, which confer distinct reactivity and stability characteristics. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C12H22N2O3 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[2-(dimethylamino)-2-oxoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(14)8-10(15)13(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
InChI-Schlüssel |
LHKPJKQHDZAQMU-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CC(=O)N(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC1CC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid](/img/structure/B11871680.png)





![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)



